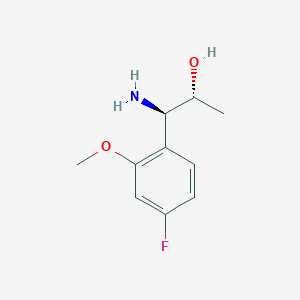

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a fluorinated aromatic ring and a methoxy substituent. Its stereochemistry (1R,2R) and substitution pattern on the phenyl ring (4-fluoro, 2-methoxy) distinguish it from related compounds.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

InChI Key |

ATPBBYQRFBRDJK-LDWIPMOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=C(C=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.

Continuous Flow Chemistry: To enhance the efficiency and scalability of the synthesis process.

Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a fully saturated amine.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

Synthesis of Chiral Ligands: Used in asymmetric synthesis to produce other chiral compounds.

Catalysis: Acts as a chiral catalyst in various organic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

Protein Binding Studies: Used to study interactions with proteins and other biomolecules.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins.

Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified phenyl substituents exhibit distinct physicochemical and biological properties:

Key Observations :

Propan-2-Ol Derivatives with Extended Functional Groups

Compounds sharing the propan-2-ol backbone but with additional functional moieties demonstrate varied pharmacological activities:

Key Observations :

- The addition of indolyloxy and methoxyphenoxy groups enhances affinity for adrenoceptors, suggesting that the target compound’s simpler structure may lack these specific activities unless modified .

- High synthetic yields (~70%) for these analogs indicate feasible scalability for derivatives with complex substituents .

Stereochemical Variations

Stereochemistry critically influences biological interactions:

Key Observations :

Complex Derivatives with Additional Moieties

Highly modified derivatives, such as bromo-difluoroacetamide-linked propan-2-ols, highlight trends in molecular complexity:

| Compound | Additional Groups | Molecular Weight |

|---|---|---|

| 2-Bromo-2,2-difluoro-N-((1R,2S)-1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-methoxyphenyl)propan-2-yl)acetamide | Bromo-difluoroacetamide, indazolyl | ~600 g/mol (est.) |

Key Observations :

- Increased molecular weight and halogenation (e.g., bromo, fluoro) in such compounds may enhance target specificity but reduce bioavailability .

Biological Activity

(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL, a compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol, is an amino alcohol that has garnered attention for its potential biological activities. This compound features a propanol backbone with an amino group and a phenyl ring substituted with a fluoro and a methoxy group, which significantly influence its interactions within biological systems.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the amino group facilitates hydrogen bonding, enhancing binding affinity to various proteins and enzymes. The fluoro and methoxy groups contribute to hydrophobic interactions, which can modulate enzyme activity and receptor signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| CAS Number | 1213453-74-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Studies indicate that this compound can modulate enzyme activities, particularly in the context of acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer’s.

Inhibition of Acetylcholinesterase

Research has demonstrated that compounds similar to this compound exhibit significant inhibition of AChE. A study involving computational docking simulations revealed that this compound binds effectively to the active site of AChE, suggesting potential efficacy as an anti-Alzheimer agent.

Key Findings:

- Binding Affinity: The compound shows higher binding affinities compared to established AChE inhibitors like Donepezil and Rivastigmine.

- Stability Analysis: Molecular dynamics simulations confirmed the stability of the protein-ligand complex, indicating favorable interactions at the molecular level.

Pharmacological Studies

Several pharmacological studies have investigated the effects of this compound on biological systems:

-

Study on Neuroprotective Effects:

- Objective: To assess the neuroprotective effects against oxidative stress.

- Methodology: In vitro assays were conducted using neuronal cell lines exposed to oxidative stress.

- Results: The compound exhibited significant protective effects by reducing reactive oxygen species (ROS) levels.

-

Enzyme Interaction Studies:

- Objective: To evaluate the modulation of various enzymes.

- Methodology: Enzyme assays were performed to determine the inhibitory effects on key metabolic enzymes.

- Results: The findings indicated that this compound selectively inhibited certain enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.